N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenyl group, a pyrimidinyl group, and a piperazinyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with an appropriate acylating agent to form the intermediate N-(4-methoxyphenyl)acetamide.
Piperazine Derivative Formation: The intermediate is then reacted with 2-chloropyrimidine in the presence of a base to form the pyrimidinyl-piperazine derivative.
Final Coupling: The final step involves coupling the pyrimidinyl-piperazine derivative with the N-(4-methoxyphenyl)acetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidinyl group can be reduced under specific conditions.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nucleophilic substitution could introduce various functional groups onto the piperazinyl moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperidin-1-yl]acetamide: Similar structure but with a piperidinyl group instead of a piperazinyl group.
Uniqueness
N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-24-15-5-3-14(4-6-15)20-16(23)13-21-9-11-22(12-10-21)17-18-7-2-8-19-17/h2-8H,9-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPCTSHHUXDFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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